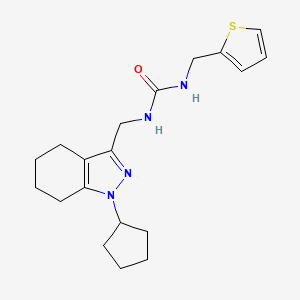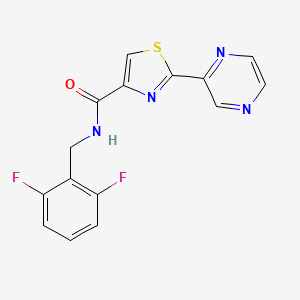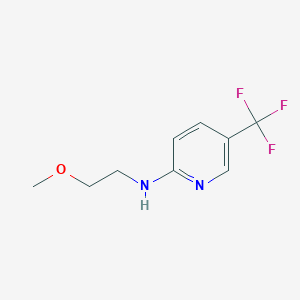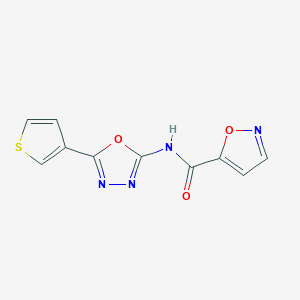
8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20N6O5 and its molecular weight is 376.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Uses in Pharmacotherapy
The compound 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been the subject of various studies exploring its synthesis and potential uses in pharmacotherapy. Hydrazine functional derivatives, including this compound, are widely recognized in medical practice for their diverse therapeutic applications. These compounds are used for treating conditions such as depression, infectious diseases, hypertension, and diabetes. The synthesis process typically involves nucleophilic addition reactions and dehydration, followed by confirmatory analyses like chromatography/mass and 1H NMR spectroscopy (Korobko, 2016).
Applications in Cardiovascular Studies
Another study highlighted the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their evaluation for cardiovascular activities. This research demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia, as well as hypotensive activity for certain analogues of the compound (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Applications
The compound has also been investigated for its potential as an anticancer, anti-HIV-1, and antimicrobial agent. A series of 8‐substituted methylxanthine derivatives, including this compound, were prepared to explore their in vitro activities in these areas. Some derivatives displayed significant activity against leukemia, colon cancer, and renal cancer, as well as a reduction in viral cytopathic effect and notable antimicrobial properties (Rida et al., 2007).
Analgesic and Anti-inflammatory Properties
Moreover, derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with various moieties have been evaluated for their analgesic and anti-inflammatory properties. The research found several compounds showing significant activity, with some derivatives being more active than reference drugs in certain tests. This indicates the potential of these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with hydrazine hydrate in the presence of a base to form the desired compound.", "Starting Materials": [ "8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "Hydrazine hydrate", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in a suitable solvent such as ethanol or methanol.", "Step 2: Add hydrazine hydrate to the reaction mixture in a molar ratio of 1:1.5 (8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:hydrazine hydrate).", "Step 3: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture to maintain a basic pH.", "Step 4: Heat the reaction mixture at reflux temperature for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent such as ethanol or methanol.", "Step 7: Dry the product under vacuum to obtain the desired compound '8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione'." ] } | |
Numéro CAS |
476294-20-9 |
Formule moléculaire |
C16H20N6O5 |
Poids moléculaire |
376.373 |
Nom IUPAC |
8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H20N6O5/c1-21-13-12(14(24)19-16(21)25)22(15(18-13)20-17)7-9(23)8-27-11-5-3-10(26-2)4-6-11/h3-6,9,23H,7-8,17H2,1-2H3,(H,18,20)(H,19,24,25) |
Clé InChI |
XMRQMWQPPUMREA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)

![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)